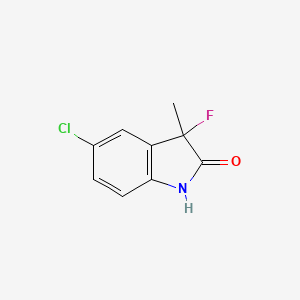

5-Chloro-3-fluoro-3-methylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClFNO |

|---|---|

Molecular Weight |

199.61 g/mol |

IUPAC Name |

5-chloro-3-fluoro-3-methyl-1H-indol-2-one |

InChI |

InChI=1S/C9H7ClFNO/c1-9(11)6-4-5(10)2-3-7(6)12-8(9)13/h2-4H,1H3,(H,12,13) |

InChI Key |

QFIRIIHPLJIYNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)NC1=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Aspects of 5 Chloro 3 Fluoro 3 Methylindolin 2 One and Analogues

Electrophilic Aromatic Substitution on the Indolinone Nucleus

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction for functionalizing the benzene (B151609) ring of the indolinone core. youtube.com The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. libretexts.org For 5-Chloro-3-fluoro-3-methylindolin-2-one, the primary directors are the chloro group at the C5 position and the amide moiety of the heterocyclic ring.

The outcome of electrophilic substitution on the indolinone nucleus is determined by the combined directing effects of the existing substituents. Substituents can be classified as activating or deactivating, and as ortho-, para-, or meta-directors. youtube.compressbooks.pub

Chloro Group (at C5): Halogens are a unique class of substituents. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less reactive than benzene. libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons into the ring via a resonance effect (+R), which stabilizes the cationic intermediate (the arenium ion) formed during ortho and para attack. pressbooks.publibretexts.org

Amide (Lactam) Group: The amide group is a deactivating substituent. The carbonyl portion is strongly electron-withdrawing, pulling electron density from the aromatic ring through both inductive and resonance effects (-I, -R). This deactivation makes SEAr reactions slower. Groups that are electron-withdrawing by resonance are generally meta-directors. youtube.com This is because the intermediates for ortho and para attack are significantly destabilized by the adjacent positive charge on the nitrogen and carbonyl carbon, making the meta pathway energetically more favorable. libretexts.org

In this compound, the C5-chloro group directs incoming electrophiles to its ortho positions (C4 and C6). The amide group directs to its meta positions (C5 and C7). The available positions for substitution are C4, C6, and C7. The directing effects are summarized below:

Attack at C4: Opposed by the meta-directing amide group.

Attack at C6: Favored by the para-directing chloro group.

Attack at C7: Favored by the meta-directing amide group.

Therefore, electrophilic substitution is most likely to occur at the C6 and C7 positions, with the precise outcome often depending on the specific electrophile and reaction conditions. Steric hindrance from the heterocyclic ring might also influence the selectivity.

| -NH-C=O- | Ring | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta (to N) |

The chlorine atom at C5 deactivates the benzene ring towards electrophilic attack. The inductive electron withdrawal outweighs the resonance electron donation, making the ring less nucleophilic than unsubstituted benzene. libretexts.org This deactivating effect means that harsher conditions may be required to achieve electrophilic aromatic substitution compared to non-halogenated analogues.

Nucleophilic Reactions at the Carbonyl Group and Other Electrophilic Centers

The indolinone scaffold possesses key electrophilic sites amenable to nucleophilic attack. The most prominent of these is the carbonyl carbon (C2) of the lactam. This carbon is electron-deficient due to the polarization of the C=O double bond and is susceptible to attack by a wide range of nucleophiles.

Common nucleophilic reactions at the C2 carbonyl include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4), converting the indolinone to the corresponding indoline (B122111).

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup.

Condensation Reactions: In related isatin (B1672199) (indoline-2,3-dione) systems, the C3-carbonyl readily undergoes condensation with amines and hydrazines to form imines and hydrazones, respectively. jneonatalsurg.com While the C2-carbonyl of an indolinone is less reactive than a ketone, similar condensations can be forced under specific conditions, often requiring ring opening.

The C3 carbon, bonded to both a fluorine and a methyl group, is a quaternary center and generally not susceptible to standard SN2-type nucleophilic substitution due to steric hindrance.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives can be exploited for the synthesis of more complex, fused heterocyclic systems through intramolecular reactions. Transition-metal catalysis, particularly with palladium, is a common strategy for forming new rings by connecting different parts of the molecule. encyclopedia.pubnih.gov

For instance, if a suitable tether is introduced, typically by N-alkylation or N-acylation, intramolecular cyclization can be induced. encyclopedia.pub Halogen-induced cyclizations are also a known strategy for synthesizing diverse heterocycles, where a halogen atom activates a part of the molecule to facilitate an intramolecular nucleophilic attack. mdpi.comresearchgate.net While specific pathways for this exact compound are not extensively documented, analogous transformations on the indoline core suggest that cyclizations involving the aromatic ring (e.g., intramolecular Friedel-Crafts type reactions) or the nitrogen atom are plausible synthetic routes to polycyclic indole (B1671886) derivatives. beilstein-journals.org

Stability and Degradation Mechanisms Leading to Indolinone-Related Byproducts

Indolinone derivatives are generally stable compounds under standard laboratory conditions. The core structure, comprising an aromatic ring fused to a lactam, is robust. However, degradation can occur under specific, typically harsh, chemical conditions.

Amide Hydrolysis: The lactam ring is susceptible to hydrolysis under strong acidic or basic conditions. This reaction would cleave the N1-C2 bond, opening the five-membered ring to form a 2-amino-phenylacetic acid derivative.

Dehalogenation: While carbon-halogen bonds are generally strong, they can be cleaved under certain conditions. Catalytic hydrogenation, for instance, can lead to reductive dehalogenation. The C-Cl bond is more susceptible to reduction than the C-F bond.

The stability of the compound is a key factor in its utility as a scaffold for further chemical modification. For many synthetic applications, the indolinone core remains intact while functionalization occurs at other positions.

Exploiting Reactivity for Further Derivatization and Scaffold Functionalization

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of more complex molecules, particularly for applications in medicinal chemistry. nih.govnih.govmdpi.com Several positions on the molecule can be selectively modified.

N-Functionalization: The nitrogen atom (N1) of the lactam is a nucleophilic site. The N-H proton can be deprotonated by a suitable base, and the resulting anion can react with various electrophiles. This allows for the introduction of a wide range of substituents, such as alkyl, acyl, or sulfonyl groups, which can significantly alter the biological and physical properties of the molecule.

Aromatic Ring Functionalization: As discussed in section 3.1, the C6 and C7 positions of the aromatic ring can be functionalized via electrophilic aromatic substitution, allowing for the introduction of nitro, halogen, alkyl, or acyl groups.

C3-Position Modification: While the existing quaternary center at C3 is stable, synthetic strategies starting from related isatins allow for the introduction of the 3-fluoro and 3-methyl groups. Fluorinating agents like Selectfluor can be used to introduce fluorine atoms at the C3 position of oxindole (B195798) precursors. researchgate.net

The ability to selectively modify these different positions makes the substituted indolinone core a versatile template for developing new chemical entities. nih.gov

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of scientific literature and chemical databases for the spectroscopic and electrochemical properties of this compound has revealed a significant lack of available experimental data. Despite extensive searches for advanced characterization of this specific chemical compound, detailed research findings necessary to construct a thorough analytical profile are not present in the public domain.

This scarcity of information prevents a detailed discussion and the creation of data tables for the advanced spectroscopic and electrochemical characterization techniques as requested. The intended article, which was to focus on a deep dive into the compound's analytical characteristics, cannot be generated due to the absence of foundational experimental results.

The planned sections and subsections, outlined below, remain unpopulated as no specific data for this compound could be retrieved for:

Advanced Spectroscopic and Electrochemical Characterization Techniques

Electrochemical Characterization of Redox Properties

While general principles of these analytical techniques are well-established, their specific application to 5-Chloro-3-fluoro-3-methylindolin-2-one has not been documented in accessible scientific literature. This includes a lack of reported ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, which are crucial for structural elucidation. Similarly, mass spectrometry data, including molecular formula confirmation and fragmentation patterns, are unavailable. No Fourier-Transform Infrared (FTIR) spectra have been published to identify its characteristic functional groups, nor has any elemental microanalysis data been reported to confirm its purity and composition. Furthermore, the redox properties of the compound have not been characterized through electrochemical methods.

The absence of this critical information makes it impossible to fulfill the request for a detailed, data-rich article focusing solely on the specified analytical techniques for this compound. Further research and publication by the scientific community would be required to enable such an analysis.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox characteristics of a compound. In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.

For this compound, the indolin-2-one core serves as the primary electroactive moiety. The substituents on this core—a chloro group at the 5-position, and fluoro and methyl groups at the 3-position—are expected to significantly influence its redox potentials.

Expected Oxidation and Reduction Behavior:

The oxidation of indolin-2-one derivatives typically involves the removal of an electron from the nitrogen atom of the indole (B1671886) ring or the aromatic ring itself, leading to the formation of a radical cation. The potential at which this occurs is sensitive to the electronic nature of the substituents.

Effect of Substituents on Oxidation Potential: The chloro and fluoro groups are electron-withdrawing, which generally makes the molecule more difficult to oxidize. This is because they decrease the electron density on the indolinone ring system, thus requiring a higher potential to remove an electron. Conversely, the methyl group at the 3-position is weakly electron-donating, which would slightly lower the oxidation potential. The net effect on the oxidation potential will be a balance of these opposing electronic influences.

Effect of Substituents on Reduction Potential: The reduction of the indolin-2-one moiety is generally associated with the carbonyl group. The presence of the electron-withdrawing chloro and fluoro groups is expected to make the molecule easier to reduce by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

Based on these principles, a hypothetical cyclic voltammogram for this compound would likely exhibit an irreversible or quasi-reversible oxidation wave at a relatively high positive potential and a reduction wave at a less negative potential compared to the unsubstituted indolin-2-one.

Hypothetical Cyclic Voltammetry Data:

Since no direct experimental data is available, the following table is a theoretical representation based on the expected substituent effects on the indolin-2-one core. These values are illustrative and would require experimental verification.

| Process | Expected Potential Range (vs. Ag/AgCl) | Nature of the Process |

| Oxidation | +1.2 to +1.6 V | Irreversible/Quasi-reversible |

| Reduction | -0.8 to -1.2 V | Irreversible/Quasi-reversible |

Investigating Electron Transfer Processes

The study of electron transfer processes provides deeper insight into the reaction mechanisms and kinetics of the redox events observed in cyclic voltammetry. The reversibility of a redox process, indicated by the separation of the anodic and cathodic peak potentials (ΔEp), and the shape of the voltammetric waves, can reveal the stability of the species formed upon electron transfer.

For this compound, the electron transfer processes are likely to be complex. The initial oxidation would generate a radical cation. The stability of this intermediate would be influenced by the substituents. The electron-withdrawing halogen atoms might destabilize the positively charged species, leading to rapid follow-up chemical reactions. This would manifest as an irreversible oxidation wave in the cyclic voltammogram.

Similarly, the reduction process would form a radical anion, likely localized on the carbonyl group. The subsequent fate of this species would determine the reversibility of the reduction wave.

Factors Influencing Electron Transfer:

Solvent and Electrolyte: The choice of solvent and supporting electrolyte can significantly impact the potentials and kinetics of electron transfer. The polarity of the solvent can affect the stability of the charged intermediates, while the electrolyte provides the necessary conductivity for the electrochemical cell.

Scan Rate: Varying the scan rate in a cyclic voltammetry experiment can help to distinguish between diffusion-controlled processes and those involving coupled chemical reactions. For a simple, reversible electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can indicate more complex mechanisms.

In the absence of specific experimental studies on this compound, a comprehensive understanding of its electron transfer processes remains speculative. However, by drawing parallels with the electrochemical behavior of other halogenated and alkylated indolin-2-ones, it is reasonable to predict that the introduction of the chloro, fluoro, and methyl groups will lead to distinct redox characteristics that are a composite of their individual electronic effects on the indolinone scaffold. Further experimental investigation is necessary to fully elucidate the intricate electrochemical personality of this specific compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the preferred method for investigating the properties of medium-sized organic molecules like substituted indolinones. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of the C-Cl bond.

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. Analysis of the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack on the 5-Chloro-3-fluoro-3-methylindolin-2-one structure.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound This table is for illustrative purposes only, as specific data is not available.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = χ² / 2η).

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes only, as specific data is not available.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Electrophilicity Index (ω) | χ² / 2η | Data not available |

The distribution of electron density within a molecule is key to understanding its electrostatic properties. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom. This information helps identify electron-rich and electron-poor regions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.

The presence of a stereocenter at the C3 position, substituted with both fluorine and a methyl group, introduces the possibility of different spatial arrangements or conformers. A conformational analysis would involve calculating the potential energy surface by systematically rotating the bonds around the C3 atom. This analysis would identify the most stable conformer(s) and the energy barriers between them, providing insight into the molecule's flexibility and preferred shape in different environments.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. This method is particularly useful for predicting the electronic absorption spectrum (UV-Vis) of a compound. The calculation provides information about the excitation energies, corresponding wavelengths (λmax), and the oscillator strengths of the electronic transitions. A theoretical UV-Vis spectrum for this compound would predict the wavelengths at which the molecule absorbs light, which is directly related to the electronic transitions between molecular orbitals.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between the atoms of the system, MD can provide a detailed view of the dynamic behavior of a compound and its complexes.

The biological activity of a molecule is significantly influenced by its behavior in different physiological environments, such as aqueous solutions and lipid membranes. MD simulations can model these microenvironments to predict the conformational flexibility and stability of this compound.

In an aqueous environment, simulations would reveal how the compound interacts with water molecules, which can influence its solubility and availability to bind to target proteins. nih.gov The presence of the polar carbonyl group and the halogen atoms (chloro and fluoro) would likely lead to specific hydration patterns that can be characterized through MD. For instance, the fluorine atom, with its high electronegativity, could participate in structuring the surrounding water network. nih.gov

When studying its behavior in a lipid bilayer, which mimics a cell membrane, MD simulations can predict its permeability and preferred orientation within the membrane. This is crucial for understanding how the compound might reach intracellular targets. The lipophilic nature of the methyl group and the chlorinated benzene (B151609) ring would likely favor its partitioning into the hydrophobic core of the membrane.

Illustrative Table of MD Simulation Parameters for Studying this compound:

| Parameter | Value/Description |

| Force Field | CHARMM36, AMBER, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model for aqueous simulations |

| Membrane Model | DPPC or POPC bilayer for membrane simulations |

| Temperature | 310 K (physiological temperature) |

| Pressure | 1 atm (constant pressure) |

| Simulation Time | 100-500 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

Once a potential protein target is identified, MD simulations can be employed to study the dynamics and stability of the this compound-protein complex. nih.gov These simulations provide insights into the conformational changes that may occur upon ligand binding and the key interactions that stabilize the complex over time. nih.gov

By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the compound and the protein's active site. The root-mean-square deviation (RMSD) of the protein and ligand atoms can be calculated to assess the stability of the complex. A stable complex will typically show low RMSD values throughout the simulation. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are most affected by the ligand's binding.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation. nih.gov

For this compound, molecular docking studies would be performed against various potential protein targets, such as kinases, proteases, or other enzymes implicated in disease pathways. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. mdpi.com

The results of a docking study would provide a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode. semanticscholar.org Analysis of this pose would reveal specific interactions, such as hydrogen bonds between the carbonyl oxygen or the N-H group of the indolinone core and amino acid residues in the binding pocket. The chloro, fluoro, and methyl groups at the C5 and C3 positions would also contribute to the binding through halogen bonding and hydrophobic interactions, respectively. researchgate.net

The predicted binding affinity, often expressed as a docking score or an estimated dissociation constant (Kd), provides a quantitative measure of the strength of the protein-ligand interaction. semanticscholar.org This information is valuable for prioritizing compounds for experimental testing.

Illustrative Table of Predicted Interactions for this compound with a Hypothetical Kinase Target:

| Interacting Residue | Interaction Type | Atom(s) on Ligand Involved |

| Lys72 | Hydrogen Bond | Carbonyl Oxygen |

| Asp184 | Hydrogen Bond | N-H of indolinone ring |

| Val57 | Hydrophobic | Methyl group at C3 |

| Leu135 | Hydrophobic | Chlorinated benzene ring |

| Phe185 | Pi-Pi Stacking | Benzene ring of indolinone |

| Thr134 | Halogen Bond | Chlorine atom at C5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org QSAR models are useful for predicting the activity of new compounds and for guiding the design of more potent analogs. chalcogen.ronih.gov

For a series of indolin-2-one derivatives including this compound, a QSAR model could be developed using a dataset of compounds with experimentally determined biological activities. researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be classified into different categories, such as constitutional, topological, electronic, and lipophilic descriptors.

By applying statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model can be built that correlates a combination of these descriptors with the observed biological activity. semanticscholar.org Such a model could reveal that factors like the size and electronegativity of the substituent at the C3 position, and the lipophilicity of the molecule, are important for its activity. The predictive power of the QSAR model would then be validated using an external set of compounds.

Biological Activities and Mechanistic Investigations in Experimental Models

Enzyme Inhibition Studies and Mechanistic Insights

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

No published studies were identified that specifically assess the inhibitory activity of 5-Chloro-3-fluoro-3-methylindolin-2-one against Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Consequently, data on its potency (IC₅₀ values) and mechanism of inhibition are not available.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4)

There is no available research detailing the effects of this compound on the activity of Cyclin-Dependent Kinase 2 (CDK2) or Cyclin-Dependent Kinase 4 (CDK4). Information regarding its potential as a CDK inhibitor is currently absent from the scientific record.

Neuraminidase Inhibition in Viral Systems

The potential for this compound to act as a neuraminidase inhibitor has not been reported in the available scientific literature. As such, there is no data on its efficacy in viral systems.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Specific studies investigating the inhibitory effects of this compound on acetylcholinesterase or butyrylcholinesterase have not been found. Therefore, its profile as a cholinesterase inhibitor is unknown.

Receptor Binding Profiling

Dopamine (B1211576) Receptor Subtype Selectivity (e.g., D4 Receptor Ligands)

There is no publicly accessible data on the binding affinity or selectivity of this compound for any dopamine receptor subtypes, including the D4 receptor. Its potential as a dopamine receptor ligand has not been characterized.

A thorough search of publicly available scientific literature and databases has yielded no specific information on the biological activities of the compound This compound .

Consequently, it is not possible to provide an article detailing its cellular mechanistic studies, antioxidant properties, antimicrobial activity, or preclinical investigations as requested in the outline. The specified topics, including modulation of cell cycle progression, induction of apoptosis, investigation of intracellular signaling cascades, antioxidant mechanisms, antimicrobial activity against bacterial and fungal strains, and the design of animal studies for molecular mechanism elucidation, require dedicated research findings that are not present in the available literature for this particular molecule.

While research exists for structurally related compounds containing chloro, fluoro, or methylindolinone moieties, the explicit instructions to focus solely on "this compound" and not introduce information outside this scope prevent the inclusion of data from these other molecules. An accurate and scientifically sound article on this specific compound cannot be generated without direct research data.

Advanced Applications and Future Research Trajectories

5-Chloro-3-fluoro-3-methylindolin-2-one in Material Science and Engineering

The unique structural features of this compound, particularly its halogen substitutions, suggest its potential utility in various domains of material science and engineering.

Catalytic Applications and Ligand Design in Coordination Chemistry

Indole (B1671886) derivatives have demonstrated considerable potential as ligands in coordination chemistry due to the presence of heteroatoms with lone pairs of electrons that can coordinate with metal ions. nih.gov The nitrogen atom in the indolinone ring and the oxygen atom of the carbonyl group in this compound can act as potential coordination sites. The formation of stable complexes with various transition metals could be explored, leading to novel catalysts. nih.gov The electronic properties of the indolinone scaffold, modified by the electron-withdrawing chloro and fluoro substituents, could influence the stability and reactivity of the resulting metal complexes. nsu.ru The design of ligands based on this scaffold could lead to catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Future research in this area could focus on:

The synthesis and characterization of metal complexes of this compound with various transition metals.

The evaluation of the catalytic activity of these complexes in a range of organic reactions.

The investigation of the structure-activity relationships to optimize the ligand design for specific catalytic applications.

Integration into Optoelectronic Devices and Semiconducting Materials

Heterocyclic organic compounds are of growing interest for applications in optoelectronic devices and as semiconducting materials due to their tunable electronic properties. chemrxiv.orgmdpi.com The indolinone core, with its conjugated π-system, provides a basis for the development of new organic materials with desirable photophysical properties. nih.gov The introduction of halogen atoms, such as chlorine and fluorine in this compound, can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's band gap and its light-emitting or charge-transporting capabilities. mdpi.com While direct studies on this specific compound are lacking, related indole derivatives have been investigated for their fluorescence and potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemrxiv.org

| Property | Potential Influence of Substituents | Application |

| HOMO/LUMO Energy Levels | Electron-withdrawing groups (Cl, F) can lower both HOMO and LUMO levels. | Tuning of band gap for specific optoelectronic applications. |

| Photoluminescence | The rigid heterocyclic structure can promote fluorescence. | Organic Light-Emitting Diodes (OLEDs). |

| Charge Carrier Mobility | Molecular packing in the solid state, influenced by substituents, affects mobility. | Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). |

Role as Corrosion Inhibitors

Organic compounds containing heteroatoms and aromatic rings are known to be effective corrosion inhibitors for various metals and alloys in acidic media. mdpi.com Indole and its derivatives have been extensively studied in this regard, demonstrating their ability to adsorb onto the metal surface and form a protective layer, thus mitigating corrosion. researchgate.netmdpi.com The mechanism of inhibition is attributed to the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of the metal. The presence of a chlorine atom in the 5-position of the indolinone ring in this compound could further enhance its corrosion inhibition efficiency due to the presence of additional lone pairs of electrons. ekb.eg

Studies on related indole derivatives have shown that they act as mixed-type inhibitors, affecting both anodic and cathodic processes of corrosion. mdpi.com The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.net

Rational Design and Synthesis of Next-Generation Indolinone Derivatives

The indolin-2-one scaffold is a versatile template for the rational design of new molecules with tailored properties. researchgate.netresearchgate.net The synthesis of next-generation derivatives of this compound can be achieved through various synthetic strategies, targeting modifications at different positions of the heterocyclic ring. researchgate.netnih.gov For instance, the nitrogen atom at the 1-position can be functionalized with various alkyl or aryl groups to modulate the molecule's lipophilicity and steric properties. nih.gov The aromatic ring can also be further substituted to fine-tune the electronic properties.

A key aspect of rational design involves understanding the structure-activity relationships (SAR) of existing indolinone derivatives. nih.gov By systematically modifying the structure of this compound and evaluating the impact on its properties, it is possible to develop new compounds with enhanced performance for specific applications.

| Position | Possible Modifications | Potential Impact |

| N1 | Alkylation, Arylation, Acylation | Altered solubility, steric hindrance, and biological activity. |

| Aromatic Ring (C4, C6, C7) | Introduction of electron-donating or -withdrawing groups | Modulation of electronic properties and intermolecular interactions. |

| C3-methyl group | Replacement with other alkyl or aryl groups | Changes in steric bulk and lipophilicity. |

Synergistic Integration of Computational and Experimental Methodologies for Compound Optimization

The optimization of lead compounds is a critical step in the development of new materials and therapeutic agents. A synergistic approach that combines computational and experimental methodologies can significantly accelerate this process. rsc.org For this compound and its derivatives, computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can be employed to predict their properties and guide their design. nih.govresearchgate.net

For example, in the context of designing new enzyme inhibitors, molecular docking can be used to predict the binding mode of indolinone derivatives to the active site of a target protein. nih.govfarmaceut.org This information can then be used to design new derivatives with improved binding affinity. Similarly, QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their observed activity, enabling the prediction of the activity of new, unsynthesized molecules.

Experimental validation of the computational predictions is crucial. The synthesis of the designed compounds followed by their experimental evaluation provides feedback that can be used to refine the computational models, leading to a more efficient and effective optimization cycle.

Potential for Scaffold Hybridization and Privileged Structure Development

The indolin-2-one core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. scielo.brnih.govvdoc.pub This versatility makes it an excellent candidate for scaffold hybridization, a strategy in which two or more pharmacophoric units are combined into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. mdpi.comresearchgate.net

The hybridization of the this compound scaffold with other known privileged structures could lead to the development of new classes of compounds with unique properties. researchgate.net For instance, combining the indolinone core with a thiazolidinone scaffold has led to the development of potent anticancer agents. nih.gov Similarly, hybridization with other heterocyclic systems could yield novel materials for a variety of applications.

The development of new privileged structures based on the this compound core is another promising research direction. By exploring the chemical space around this scaffold, it may be possible to identify new structural motifs with broad applicability in different areas of science.

Q & A

Q. What metabolomics approaches identify in vivo degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.